Arsenal

Vue d'ensemble

Description

Ac9-25 est un peptide synthétique dérivé de la région N-terminale de l'annexine I (également connue sous le nom de lipocortine I). Ce peptide est connu pour ses propriétés anti-inflammatoires et sa capacité à inhiber l'extravasation des leucocytes. Ac9-25 agit comme un ligand pour le récepteur 1 du peptide formylé (FPR1) et stimule l'activation de la NADPH oxydase des neutrophiles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Ac9-25 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement de manière progressive, en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). La chaîne peptidique est allongée par des cycles répétés de déprotection et de couplage jusqu'à ce que la séquence souhaitée soit atteinte. Le peptide final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle d'Ac9-25 suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'intégrité du produit final. Le peptide est généralement stocké sous forme lyophilisée pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Ac9-25 subit principalement des interactions avec des molécules biologiques plutôt que des réactions chimiques traditionnelles. Il peut participer aux types de réactions suivants :

Liaison aux récepteurs : Ac9-25 se lie au récepteur 1 du peptide formylé (FPR1), initiant une cascade d'événements de signalisation intracellulaire.

Réactifs et conditions courants

Récepteurs : Le récepteur 1 du peptide formylé (FPR1) est le principal récepteur d'Ac9-25.

Agents oxydants : La NADPH oxydase des neutrophiles est activée par Ac9-25, conduisant à la production d'espèces réactives de l'oxygène.

Principaux produits formés

Espèces réactives de l'oxygène (ROS) : L'activation de la NADPH oxydase des neutrophiles par Ac9-25 entraîne la production d'espèces réactives de l'oxygène, qui jouent un rôle dans la réponse immunitaire.

Applications de la recherche scientifique

Ac9-25 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de l'immunologie, de l'inflammation et de la signalisation cellulaire. Voici quelques-unes de ses applications notables :

Recherche anti-inflammatoire : Ac9-25 est utilisé pour étudier les mécanismes de l'inflammation et la résolution des réponses inflammatoires.

Études de la signalisation cellulaire : Le peptide est utilisé pour étudier les voies de signalisation médiées par le récepteur 1 du peptide formylé (FPR1) et son rôle dans l'activation des cellules immunitaires.

Développement de médicaments : Ac9-25 sert de composé modèle pour le développement de nouveaux médicaments anti-inflammatoires qui ciblent les récepteurs du peptide formylé.

Fonction des neutrophiles : Les chercheurs utilisent Ac9-25 pour explorer l'activation et la régulation de la NADPH oxydase des neutrophiles et son impact sur la réponse immunitaire.

Mécanisme d'action

Ac9-25 exerce ses effets en se liant au récepteur 1 du peptide formylé (FPR1) à la surface des neutrophiles. Cette liaison active le récepteur et déclenche une série d'événements de signalisation intracellulaire, y compris l'activation de la NADPH oxydase des neutrophiles. L'activation de cette enzyme conduit à la production d'espèces réactives de l'oxygène (ROS), qui jouent un rôle crucial dans la réponse immunitaire en tuant les agents pathogènes et en modulant l'inflammation .

Applications De Recherche Scientifique

Cancer Treatment

Recent studies have explored the use of Arsenal as a pharmacological tool against cancer. Specifically, it has been investigated for its interaction with MICAL2, a protein implicated in cancer cell dynamics.

- Synthesis and Evaluation : A library of this compound analogues was synthesized and tested for their effects on cancer cell lines. Compounds derived from this compound showed promising results in reducing cell proliferation and motility in various cancer types, particularly renal cell adenocarcinoma .

- Mechanism of Action : The biological effects observed were linked to the inhibition of MICAL2, suggesting that these compounds could serve as effective agents in targeting cancer invasion and neo-angiogenesis .

Antibiotic Resistance

This compound has also been identified as a potential solution in combating antibiotic resistance. Research has demonstrated that certain derivatives of this compound can enhance the efficacy of existing antibiotics against resistant bacterial strains.

- Synergistic Effects : Studies have shown that combining this compound derivatives with traditional antibiotics like amoxicillin can effectively inhibit resistant strains of Staphylococcus epidermidis by disrupting bacterial cell wall synthesis and increasing membrane permeability .

Pest Management

In agricultural contexts, this compound refers to formulations based on Bacillus thuringiensis (Bt) toxins. These biopesticides are utilized for their effectiveness against various agricultural pests.

- Mechanism : Bt toxins target specific receptors in the gut of insects, leading to paralysis and death upon ingestion. This targeted approach minimizes harm to non-target organisms and supports integrated pest management strategies .

- Field Studies : Field trials have demonstrated the effectiveness of Bt-based formulations in reducing pest populations while maintaining crop health, showcasing their role as a sustainable alternative to chemical pesticides.

Pharmacological Case Study: MICAL2 Inhibition

A detailed case study evaluated the effects of an this compound-derived compound on human dermal microvascular endothelial cells (HMEC-1) and renal cancer cells (786-O). The study found that:

- At a concentration of 10 µM, one compound significantly reduced proliferation rates across both cell types.

- Another compound inhibited 2D cell motility, indicating potential for reducing metastasis .

Agricultural Case Study: Bt Toxin Efficacy

In a comparative study, various formulations of Bt toxins were tested against common agricultural pests. Results indicated:

| Formulation Type | Target Pest | Efficacy (%) | Notes |

|---|---|---|---|

| Bt Cry Protein | Cotton Bollworm | 85% | High mortality observed |

| Bt Toxin Blend | Corn Earworm | 90% | Effective at lower application rates |

| Conventional Pesticide | Various Pests | 75% | Higher environmental impact noted |

This table illustrates the superior efficacy of biopesticides over traditional chemical methods, supporting their integration into modern agricultural practices.

Mécanisme D'action

Ac9-25 exerts its effects by binding to formyl peptide receptor 1 (FPR1) on the surface of neutrophils. This binding activates the receptor and triggers a series of intracellular signaling events, including the activation of neutrophil NADPH oxidase. The activation of this enzyme leads to the production of reactive oxygen species (ROS), which play a crucial role in the immune response by killing pathogens and modulating inflammation .

Comparaison Avec Des Composés Similaires

Ac9-25 est l'un des nombreux peptides N-terminaux dérivés de l'annexine I, y compris Ac2-26 et Ac2-12. Bien que tous ces peptides partagent des propriétés anti-inflammatoires, ils diffèrent dans leurs activités spécifiques et leurs interactions avec les récepteurs :

Ac2-26 : Ce peptide se lie également au récepteur 1 du peptide formylé (FPR1) et présente des effets anti-inflammatoires similaires à ceux d'Ac9-25.

Ac9-25 est unique dans son activation spécifique de la NADPH oxydase des neutrophiles et son rôle dans la stimulation de la production d'espèces réactives de l'oxygène .

Activité Biologique

The term "Arsenal" can refer to various compounds and contexts, particularly in pharmacological and chemical research. This article focuses on the biological activity of specific compounds synthesized as part of a broader effort to enhance pharmacological tools against diseases, particularly cancer. The findings are derived from diverse research studies, highlighting structure-activity relationships (SARs), biological assays, and case studies that illustrate the potential therapeutic applications of these compounds.

Overview of this compound Compounds

This compound compounds are primarily designed to target specific biological pathways involved in disease progression, particularly cancer. The research has focused on synthesizing a library of diverse analogues based on the molecular structure of existing compounds known to interact with critical proteins such as MICAL2.

Structure-Activity Relationships (SAR)

SAR studies provide insights into how the chemical structure of compounds influences their biological activity. In a recent study, a small library of compounds was synthesized and evaluated for their effects on human dermal microvascular endothelial cells (HMEC-1) and renal cell adenocarcinoma cells (786-O). Key findings include:

- Compound 10 : Showed a significant reduction (35%) in viable HMEC-1 cells at a concentration of 10 µM after 72 hours.

- Compound 7 : Demonstrated inhibitory effects on 2D cell motility, indicating potential anti-invasive properties.

These results suggest that the biological effects are mediated through interactions with MICAL2, as knockdown of this protein abolished the observed effects .

Biological Assays

Biological assays were conducted to evaluate cell viability and motility. The following table summarizes the results from various compounds tested:

| Compound | Cell Line Tested | Concentration (µM) | % Viability Reduction | Motility Inhibition |

|---|---|---|---|---|

| 10 | HMEC-1 | 10 | 35% | No effect |

| 7 | HMEC-1 | 10 | Not specified | Yes |

| 13 | 786-O | 10 | Not specified | Not specified |

These assays indicate that while some compounds effectively reduce cell viability, others may inhibit cell motility, which is crucial for cancer metastasis .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study focused on the efficacy of compound 10 in inhibiting renal cell adenocarcinoma proliferation. The compound was administered to cultured cells, and after treatment, a significant decrease in proliferation was observed, correlating with the downregulation of MICAL2 expression. This study underscores the potential of compound 10 as a therapeutic agent in targeting cancer cell growth.

Case Study 2: Impact on Neoangiogenesis

Another investigation assessed the role of compound 7 in neoangiogenesis using HMEC-1 cells. The results indicated that compound 7 could significantly inhibit endothelial cell migration, a critical step in new blood vessel formation associated with tumor growth. This finding suggests that compound 7 may serve as a valuable tool in combating tumor-induced angiogenesis .

Discussion and Future Directions

The findings from these studies highlight the potential for this compound compounds to serve as novel therapeutic agents against cancer through their targeted actions on specific proteins like MICAL2. Continued research into SARs will be essential for optimizing these compounds' efficacy and specificity.

Future investigations should focus on:

- In vivo studies : To evaluate the pharmacokinetics and long-term effects of these compounds.

- Combination therapies : Assessing the synergistic effects when used with existing cancer treatments.

- Mechanistic studies : Further elucidating how these compounds interact with MICAL2 and other potential targets .

Propriétés

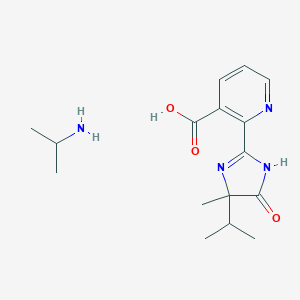

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arsenal (Imazapyr) is a non-selective herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development. [, , ]

A: By inhibiting ALS, this compound (Imazapyr) disrupts the production of BCAAs, leading to a shortage of these vital building blocks. [, , ] This deficiency halts protein synthesis, inhibits cell division and growth, and ultimately results in the death of the plant. [, , ]

ANone: Imazapyr has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol.

ANone: While the provided research excerpts do not detail specific spectroscopic data, comprehensive information on spectroscopic properties can be found in resources like the Pesticide Manual or chemical databases such as PubChem and ChemSpider.

ANone: this compound (Imazapyr) is commercially available in various formulations, including liquid concentrates, granules, and ready-to-use solutions. Specific formulations and their compositions may vary depending on the manufacturer and intended use. Always refer to product labels for accurate information.

ANone: While specific data is not provided in the excerpts, the stability of this compound (Imazapyr) is likely influenced by factors like temperature, pH, and exposure to sunlight. Further research on its degradation pathways and half-life in various environmental matrices is crucial for understanding its persistence and potential impact.

A: As a non-selective herbicide, this compound (Imazapyr) can potentially impact non-target organisms and ecosystems. Its persistence in soil and potential leaching into water bodies are important considerations for environmental risk assessment. Proper application methods, disposal practices, and monitoring of its fate in the environment are essential to mitigate potential negative impacts. []

ANone: Always consult and follow the safety instructions provided on the product label and Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE) during handling and application, and avoid contact with skin, eyes, and clothing. Store the product in a safe and well-ventilated area, away from children, pets, and foodstuffs.

A: The use of this compound (Imazapyr) is likely regulated by national and regional authorities. In many countries, its sale and application may require specific licenses or permits. Always check and comply with local regulations regarding the use of this herbicide. []

ANone: Future research can explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.